5-叔丁基-3-对甲苯基-1,2,4-噁二唑

描述

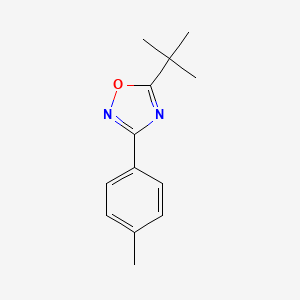

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.

科学研究应用

Medicinal Chemistry Applications

The 1,2,4-oxadiazole scaffold is recognized for its diverse biological activities, making it a valuable component in drug discovery. The compound has been studied for the following pharmacological properties:

- Anticancer Activity : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds related to 5-tert-butyl-3-p-tolyl-1,2,4-oxadiazole have shown inhibitory effects on various cancer cell lines. One study reported that a similar oxadiazole derivative demonstrated moderate activity against multiple cancer types with an IC50 value of approximately 92.4 µM across 11 cancer cell lines .

- Anti-inflammatory Properties : The compound has been investigated for its potential as an anti-inflammatory agent. Studies have shown that oxadiazole derivatives can inhibit cyclooxygenases (COX) and lipoxygenases (LO), which are key enzymes in inflammatory pathways .

- Antimicrobial Activity : Several studies have highlighted the antibacterial and antifungal activities of oxadiazole derivatives. For example, derivatives have been synthesized that show effectiveness against Mycobacterium tuberculosis and other gram-positive bacteria .

Material Science Applications

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole is also utilized in material sciences, particularly in the development of electronic devices:

- Organic Light Emitting Diodes (OLEDs) : The compound serves as a hole-blocking material in multilayer polymer light-emitting diodes (PLEDs). Its incorporation enhances the efficiency and stability of these devices .

- Nonvolatile Memory Devices : As an additive in polyurethane-based bistable nonvolatile memory devices, it significantly improves device performance by increasing the ON/OFF ratio and retention time .

Synthetic Chemistry Applications

In synthetic chemistry, 5-tert-butyl-3-p-tolyl-1,2,4-oxadiazole acts as a versatile building block:

- Synthesis of Novel Compounds : The oxadiazole ring can be modified to create new derivatives with enhanced biological activities. For example, modifications have led to compounds with improved anticancer and antimicrobial properties .

Case Study 1: Anticancer Activity

A study explored the synthesis of various oxadiazole derivatives from 5-tert-butyl-3-p-tolyl-1,2,4-oxadiazole and evaluated their anticancer activity against different cell lines. The findings indicated that specific modifications to the oxadiazole ring improved potency against breast and lung cancer cells.

Case Study 2: Material Applications

Research on PLEDs demonstrated that devices incorporating 5-tert-butyl-3-p-tolyl-1,2,4-oxadiazole exhibited a twofold increase in efficiency compared to traditional materials. This highlights its potential for commercial applications in display technology.

准备方法

The synthesis of 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamidoxime with 4-aminobenzonitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in dimethylformamide (DMF) . This reaction proceeds through the formation of a nitrile oxide intermediate, which undergoes cyclization to form the oxadiazole ring .

化学反应分析

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

作用机制

The mechanism of action of 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The compound’s structure allows it to interact with various proteins and receptors, modulating their activity and leading to specific biological effects .

相似化合物的比较

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

5-tert-Butyl-3-phenyl-1,2,4-oxadiazole: This compound has a similar structure but lacks the methyl group on the aromatic ring, which may affect its reactivity and properties.

5-tert-Butyl-3-(4-chlorophenyl)-1,2,4-oxadiazole:

The uniqueness of 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

生物活性

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole (C₁₃H₁₆N₂O) is a heterocyclic compound belonging to the oxadiazole family, characterized by its five-membered ring structure containing nitrogen and oxygen atoms. This compound is notable for its significant biological activity, which has been explored in various studies, revealing its potential in medicinal chemistry.

- Molecular Formula : C₁₃H₁₆N₂O

- Molecular Weight : 216.3 g/mol

- Structural Features : The presence of a tert-butyl group and a p-tolyl group enhances its lipophilicity and steric properties, which may influence its biological interactions and efficacy.

Biological Activities

Research indicates that 5-tert-butyl-3-p-tolyl-1,2,4-oxadiazole exhibits a wide range of biological activities:

-

Anticancer Properties :

- The compound has shown potential as an inhibitor of various cancer cell lines. For instance, it demonstrated moderate activity with an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including HeLa (human cervical carcinoma) and CaCo-2 (colon adenocarcinoma) .

- Modifications of similar oxadiazole derivatives have been reported to exhibit greater cytotoxicity than standard chemotherapeutics like doxorubicin .

- Enzyme Inhibition :

-

Antimicrobial Activity :

- Compounds in the oxadiazole class have exhibited antimicrobial properties against various pathogens, indicating potential applications in treating infections .

The mechanism by which 5-tert-butyl-3-p-tolyl-1,2,4-oxadiazole exerts its biological effects primarily involves:

- Interaction with Biological Targets : The compound interacts with enzymes and receptors through non-covalent interactions. These interactions are crucial for modulating the activity of these biological targets .

- Induction of Apoptosis : Studies have shown that certain derivatives induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .

Research Findings and Case Studies

Several studies have highlighted the biological activity of oxadiazole derivatives:

属性

IUPAC Name |

5-tert-butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-5-7-10(8-6-9)11-14-12(16-15-11)13(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYELJJHQDCFHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674369 | |

| Record name | 5-tert-Butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-10-4 | |

| Record name | 5-tert-Butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。